molecular formula C12H13NO3 B609732 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one CAS No. 1021950-79-7

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Cat. No. B609732
M. Wt: 219.24
InChI Key: LJIDRFNRDLYHNC-SECBINFHSA-N
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Description

Oleracein E is a a tetrahydroisoquinoline possessing potent antioxidant activity. Pretreatment with OE (10 μM, 2 h) decreased lactic acid dehydrogenase (LDH) release and the apoptosis rate in rotenone (5 μM, 24 h)-treated SH-SY5Y human neuroblastoma cells. Further mechanistic study indicated that OE reduced reactive oxygen species (ROS) levels, inhibited extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, reduced rotenone-induced up-regulation of the proapoptotic protein Bax, and prevented cytochrome C release and caspase-3 activation.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study by Katritzky et al. (2001) details the synthesis of similar compounds through intramolecular cyclizations, yielding products with high stereoselectivities (Katritzky, He, & Mehta, 2001).
    • Another study by Caira et al. (2014) discusses obtaining 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, which are related compounds, via 1,3-dipolar cycloaddition reactions (Caira et al., 2014).
  • Bactericidal Effects :

    • Sadiq and AbdullahiMikailu (2017) explored the bactericidal effects of this compound on various enteropathogenic bacteria, demonstrating its potential as an antimicrobial agent (Sadiq & AbdullahiMikailu, 2017).
  • Pharmacological Studies :

    • Ghosh et al. (1996) conducted a study on a similar compound, focusing on its synthesis and pharmacological characteristics, particularly its agonist properties at dopamine D1 receptors (Ghosh et al., 1996).
  • Antimicrobial Activity :

    • Moreno et al. (2012) synthesized derivatives of Pyrrolo[2,1-a]isoquinolin-3-ones, showing potential antimicrobial activity, indicating the relevance of these compounds in medicinal chemistry (Moreno et al., 2012).
  • Antineoplastic Activity :

    • Anderson et al. (1984) reported the synthesis of derivatives of Pyrrolo[2,1-a]isoquinoline, showing activity against various types of tumors, indicating their potential in cancer treatment (Anderson et al., 1984).
  • Synthesis and Chemical Structure Analysis :

    • Alizadeh and Zohreh (2008) described a one-pot synthesis method for derivatives of Pyrrolo[2,1-A]isoquinoline-1-carboxamide, illustrating the versatility of this compound in synthetic chemistry (Alizadeh & Zohreh, 2008).

properties

IUPAC Name

8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDRFNRDLYHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904168
Record name Oleracein E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

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